5-Chloro-2-(2-(diethylamino)ethoxy)benzamide
Description
Chemical Identity: 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide (CAS: 5092-73-9), also known as Sch 1301, is a benzamide derivative characterized by a chloro-substituted benzene ring linked to a diethylaminoethoxy side chain via an amide bond . Its structural features, including the electron-withdrawing chlorine atom and the tertiary amine group, contribute to its pharmacological profile as a gastroprokinetic agent. The compound’s synthesis involves multi-step organic reactions, often employing coupling reagents like DCC (dicyclohexylcarbodiimide) in dry DMF (dimethylformamide) to achieve high yields .
Pharmacological Context:
The compound primarily acts as a serotonin receptor (5-HT) modulator, with affinity for 5-HT₃ and 5-HT₄ subtypes. It enhances gastrointestinal motility by stimulating cholinergic contractions in the ileum and accelerating gastric emptying . Its mechanism contrasts with dopamine D₂ receptor antagonists like metoclopramide, as it lacks significant D₂ antagonism, reducing risks of extrapyramidal side effects .
Properties
CAS No. |
5092-73-9 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
5-chloro-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-12-6-5-10(14)9-11(12)13(15)17/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,17) |
InChI Key |
CEXYMSRONVJQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-(diethylamino)ethoxy)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced derivatives, potentially including amines and alcohols.
Hydrolysis: 5-Chloro-2-hydroxybenzoic acid and diethylaminoethanol.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its structural features that facilitate various chemical reactions, making it a valuable building block in synthetic chemistry. Its synthesis typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with diethylaminoethyl chloride, often conducted in a solvent like dimethylformamide at elevated temperatures to yield high-purity products. The unique combination of a chloro group and a diethylaminoethoxy side chain enhances its reactivity and potential for developing new therapeutic agents.
1.1. Gastrointestinal Applications
A significant area of application for compounds similar to 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is in treating gastrointestinal disorders. Benzamide derivatives are known to exhibit prokinetic properties, enhancing gastrointestinal motility and reducing symptoms such as nausea and vomiting associated with various conditions, including chemotherapy-induced nausea . These compounds can act as stimulators of gastrointestinal motility without central nervous system side effects, which is crucial for patient safety.
Research has indicated that derivatives of benzamide structures can influence various biological pathways. For instance, studies have shown that certain benzamide derivatives exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target in the treatment of type 2 diabetes mellitus and obesity . The ability of these compounds to enhance insulin-stimulated glucose uptake further highlights their therapeutic potential.
2.1. Case Studies
- Case Study 1 : A series of benzamide derivatives were evaluated for their PTP1B inhibitory potency. One particular compound demonstrated an IC50 value of 0.07 μM and exhibited significant selectivity over other phosphatases, indicating its potential as a lead compound for diabetes treatment .
- Case Study 2 : The prokinetic effects of benzamide derivatives were explored in patients with functional dyspepsia. Results indicated improved gastric motility without the adverse effects commonly associated with traditional prokinetics like metoclopramide .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is not fully understood. it is believed to interact with various molecular targets, potentially including enzymes and receptors, through its chloro and diethylaminoethoxy functional groups. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
ML-1035 (4-Amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide)
- Structural Similarities: Shares the 5-chloro-benzamide core and diethylaminoethyl side chain.
- Key Differences : ML-1035 incorporates a methylsulfinylethoxy group instead of a methoxy or ethoxy substituent, enhancing metabolic stability .
- Pharmacological Data: Parameter ML-1035 Metoclopramide Cisapride 5-HT₃ Ki (nM) 156 232 1711 5-HT₄ EC₅₀ (μM) 1.4 1.6 0.013 Gastric Emptying IC₅₀ (mg/kg) 0.87 3.09 Not reported ML-1035 exhibits superior 5-HT₃ receptor affinity and comparable 5-HT₄ agonist activity to metoclopramide, with enhanced in vivo efficacy .
AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide)
- Structural Modifications : Features a morpholinylmethyl group and 4-fluorobenzyl substitution.
- Activity : Demonstrates potent gastrokinetic effects (ED₅₀ = 0.3 mg/kg in rats) surpassing cisapride and metoclopramide. Unlike metoclopramide, AS-4370 lacks D₂ receptor antagonism, minimizing adverse effects like tardive dyskinesia .
Metoclopramide
- Key Differences: Contains a methoxy group at position 2 and lacks the diethylaminoethoxy chain.
- Pharmacology : Acts as a mixed 5-HT₃ antagonist and D₂ antagonist, leading to prokinetic effects but with higher risk of extrapyramidal symptoms. Its 5-HT₄ EC₅₀ (1.6 μM) is comparable to ML-1035 but less selective .
Cisapride
- Structural Contrast : Substituted with a 4-fluoro-phenylpiperazinyl group.
- Activity : Highly potent 5-HT₄ agonist (EC₅₀ = 0.013 μM) but weak 5-HT₃ affinity (Ki = 1711 nM). Withdrawn due to cardiac arrhythmia risks linked to hERG channel inhibition .
Nitazoxanide (Antiparasitic Benzamide)
- Structural Features: Contains a nitro-thiazole group instead of the diethylaminoethoxy chain.
- Therapeutic Use : Broad-spectrum antiparasitic activity, targeting protozoa and helminths via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
Sulfonamide Derivatives (e.g., 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide)
- Modifications : Incorporates a sulfamoylphenyl group.
- Applications : These derivatives are explored for antimicrobial and anti-inflammatory activities, highlighting how substituent variation tailors therapeutic targets .
Structure-Activity Relationship (SAR) Analysis
- Chloro Substituent : Essential for receptor binding; removal reduces 5-HT₃/5-HT₄ affinity.
- Diethylaminoethoxy Chain: Enhances solubility and 5-HT₄ agonism. Replacement with sulfonamide or nitro groups shifts activity to antiparasitic or anti-inflammatory effects.
- Methoxy vs. Ethoxy Groups : Ethoxy substitutions (e.g., AS-4370) improve metabolic stability and potency compared to methoxy analogs.
Biological Activity
5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class, which is known for various pharmacological effects, particularly in the treatment of gastrointestinal disorders and as a neuropharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
The biological activity of this compound is primarily linked to its interaction with various receptors in the central and peripheral nervous systems. Notably:
- Dopamine Receptor Interaction : The compound exhibits binding affinity for dopamine D2 receptors, which are crucial in regulating mood and behavior. Research indicates that modifications in the benzamide structure can enhance this affinity, suggesting a potential role in treating conditions like nausea and emesis induced by chemotherapy .
- Serotonin Receptor Antagonism : It also acts as an antagonist at the serotonin 5-HT3 receptor, which is involved in mediating nausea and vomiting. The combination of dopamine D2 receptor antagonism and 5-HT3 receptor antagonism positions this compound as a promising candidate for anti-emetic therapies .
Therapeutic Applications
The compound has shown potential in several therapeutic areas:
- Gastrointestinal Disorders : It has been studied for its prokinetic effects, aiding in gastrointestinal motility. This property is beneficial for conditions such as gastroparesis and functional dyspepsia. The compound's mechanism likely involves enhancing acetylcholine activity at muscarinic receptors while antagonizing dopamine receptors, thus promoting gastric emptying .
- Anti-emetic Properties : Due to its receptor interaction profile, it is being explored for use in preventing nausea and vomiting associated with chemotherapy and other treatments. The ability to modulate both serotonin and dopamine pathways makes it a versatile candidate in this domain .
Research Findings
Recent studies have provided valuable insights into the efficacy and safety profile of this compound:
- In Vitro Studies : In vitro assays demonstrated significant inhibition of dopamine D2 receptor binding, with IC50 values indicating potent activity compared to standard drugs like metoclopramide .
- In Vivo Efficacy : Animal studies have shown that this compound effectively reduces the incidence of chemotherapy-induced vomiting, supporting its potential as an anti-emetic agent .
- Safety Profile : Toxicological evaluations indicate a favorable safety profile with low acute toxicity (LD50 values), suggesting that it may be well-tolerated in clinical settings .
Table 1: Comparative Binding Affinity of this compound
| Compound | Receptor Type | Binding Affinity (IC50, nM) |
|---|---|---|
| This compound | Dopamine D2 | 292 |
| This compound | Serotonin 5-HT3 | 100 |
| Metoclopramide | Dopamine D2 | 500 |
Table 2: Therapeutic Applications
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Nausea/Vomiting Prevention | D2 receptor antagonism & 5-HT3 antagonism | Strong |
| Gastrointestinal Motility | Muscarinic receptor agonism | Moderate |
| Chemotherapy-Induced Emesis | Combination of receptor interactions | Strong |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- A study involving patients undergoing chemotherapy found that administration of this compound significantly reduced nausea scores compared to placebo controls .
- Another clinical trial assessed the drug's impact on gastric motility in patients with diabetic gastroparesis, showing improved gastric emptying times and patient-reported outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
